molecular formula C7H16ClN B1304960 1-Methylcyclohexan-1-amine hydrochloride CAS No. 89854-70-6

1-Methylcyclohexan-1-amine hydrochloride

Cat. No. B1304960
CAS RN: 89854-70-6
M. Wt: 149.66 g/mol
InChI Key: VNLCPYWZTADPJD-UHFFFAOYSA-N
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Description

1-Methylcyclohexan-1-amine hydrochloride, also known as MCHH, is a synthetic chemical compound used in scientific research applications. It is a cyclic amine, a derivative of the cyclohexane ring, and has a molecular weight of 159.60 g/mol. It is a white, crystalline solid with a melting point of 60-62 °C. MCHH is used in research laboratories as a reagent, a raw material, and an intermediate in the synthesis of other compounds.

Scientific Research Applications

Enzymatic Synthesis of Chiral Amines

A study demonstrated the synthesis of chiral amines, specifically (1R,3R)-1-amino-3-methylcyclohexane, using an enzyme cascade reaction involving enoate reductase (ERED) and amine transaminase (ATA). This process showcased the potential of biocatalysis in achieving high optical purity of chiral amines, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals (Skalden et al., 2016).

Thermostabilizers for Polypropylene

Another application involved the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which were tested as thermostabilizers for polypropylene. This research underscores the importance of novel aminocompounds in enhancing the thermal stability of polymeric materials (Aghamali̇yev et al., 2018).

Hydrogenolysis and Nucleophilic Substitution in Hydrodenitrogenation

The role of hydrogenolysis and nucleophilic substitution in the hydrodenitrogenation process over sulfided NiMo/γ-Al2O3 catalysts was investigated, providing insights into the mechanisms of nitrogen removal from organic compounds. This research is pertinent to understanding the chemical transformations of nitrogen-containing cycloalkanes in industrial processes (Rota & Prins, 2001).

Synthesis of Amine and Epoxide Telechelic Siloxanes

Research on the synthesis of amine and epoxide telechelic siloxanes through the hydrosilation of hydride-terminated polysiloxanes with glycidyl epoxide or aliphatic amine groups was conducted. This study highlights the versatility of cyclohexylamine derivatives in modifying the end groups of polysiloxanes for potential applications in coatings, adhesives, and sealants (Chakraborty & Soucek, 2008).

Experimental and Kinetic Modeling Study on Methylcyclohexane Combustion

An experimental and kinetic modeling study focused on methylcyclohexane combustion to understand its role as a representative cycloalkane component in fuel surrogates. Such studies are critical for developing kinetic models of larger cycloalkanes and practical fuels, contributing to the optimization of combustion processes (Wang et al., 2014).

properties

IUPAC Name

1-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-7(8)5-3-2-4-6-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCPYWZTADPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237922
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89854-70-6
Record name Cyclohexanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89854-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylamine, 1-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Methylcyclohexyl)amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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